Home > Products > Screening Compounds P122388 > 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea -

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Catalog Number: EVT-283444
CAS Number:
Molecular Formula: C25H27N7O3S2
Molecular Weight: 537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a novel, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). [] This compound has been investigated primarily for its potential in inhibiting the growth and proliferation of acute myeloid leukemia (AML) cells in vitro and in vivo. []

2-(6,7-Dimethoxyquinazolin-4-ylthio)thiazole (Compound 1)

  • Compound Description: This compound served as the initial lead compound in the study that led to the discovery of 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea. It exhibited moderate inhibitory activity against FLT3. []
  • Relevance: 2-(6,7-Dimethoxyquinazolin-4-ylthio)thiazole shares the core quinazolin-4-ylthio)thiazole structure with the target compound. Structure-activity relationship studies were initiated based on this lead, focusing on optimizing the head (thiazole) and tail (6- and 7-positions) regions of the quinazoline moiety. These modifications ultimately led to the discovery of the more potent target compound, 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea. []

Sorafenib

  • Compound Description: Sorafenib is a first-generation FLT3 inhibitor used in treating AML. It inhibits multiple tyrosine kinases, including VEGF receptors, PDGF receptors, c-Kit, and RAF-1. [, , ]

AC220 (Quizartinib)

  • Compound Description: AC220 is a potent second-generation FLT3 inhibitor that exhibits greater in vitro potency and bioavailability compared to first-generation inhibitors like sorafenib. It is particularly effective in patients with FLT3-ITD mutations. [, , ]
  • Relevance: Both AC220 and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea belong to a newer generation of FLT3 inhibitors designed to overcome limitations of earlier agents. [, ] Research on AC220 has highlighted the importance of monitoring in vivo FLT3 inhibition, contributing to the development of methodologies now used to characterize newer FLT3 inhibitors like the target compound. [, ]

KW-2449

  • Compound Description: KW-2449 is another second-generation FLT3 inhibitor with improved potency and bioavailability. It has a relatively short half-life, requiring frequent dosing. []
  • Relevance: KW-2449, similar to 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, represents the evolution of FLT3 inhibitors toward enhanced potency and selectivity. The research on KW-2449 further emphasized the need for real-time monitoring of FLT3 inhibition in vivo, contributing to developing methodologies to characterize the target compound. []

Lestaurtinib

  • Relevance: While both lestaurtinib and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea target FLT3, the clinical challenges faced by lestaurtinib highlight the importance of developing more potent and selective FLT3 inhibitors. [] The research on the target compound focuses on achieving these goals and demonstrating its efficacy in preclinical models.

Crenolanib

  • Compound Description: Crenolanib is a type I pan-FLT3 inhibitor with activity against both wild-type and mutant forms of FLT3. It has shown promising activity in preclinical and clinical studies against AML, particularly in patients with relapsed or refractory disease after failing prior FLT3 inhibitors like gilteritinib. [, ]
  • Relevance: Crenolanib and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea are both potent FLT3 inhibitors. The clinical success of crenolanib, particularly in patients with relapsed or refractory AML who failed other FLT3 inhibitors, emphasizes the continued need for novel and effective FLT3-targeting therapies. [, ]
Overview

The compound 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, also known by its CAS number 1370256-78-2, is a synthetic organic molecule classified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This compound has garnered attention in the field of medicinal chemistry due to its potential applications in treating acute myeloid leukemia (AML) and other malignancies associated with FLT3 mutations.

Source and Classification

The compound is derived from structural modifications of quinazoline and thiadiazole frameworks, which are known for their biological activity. It is categorized under small-molecule inhibitors, specifically targeting signal transduction pathways involved in cancer cell proliferation. The IUPAC name reflects its complex structure, which includes a thiadiazole moiety linked to a quinazoline derivative through a morpholinopropoxy chain.

Synthesis Analysis

Methods

The synthesis of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves several key steps:

  1. Formation of Thiadiazole: The initial step may involve the reaction of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol.
  2. Synthesis of Quinazoline Derivative: A suitable quinazoline derivative is synthesized through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  3. Coupling Reaction: The final compound is formed via a coupling reaction between the thiadiazole and the quinazoline derivative, followed by the introduction of the p-tolyl urea moiety.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C25H27N7O3S2C_{25}H_{27}N_{7}O_{3}S_{2}, with a molecular weight of approximately 537.66 g/mol. Its structure features:

  • A thiadiazole ring that contributes to its biological activity.
  • A quinazoline moiety that enhances binding affinity to the FLT3 receptor.
  • A morpholinopropoxy substituent that aids solubility and bioavailability.

Data

The InChI Key for this compound is LKXFSTAQMOENSC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical of urea derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The presence of active hydrogen atoms allows for nucleophilic substitutions that can modify its biological properties.

Technical Details

Reactivity studies often involve testing under different pH conditions to assess stability and reactivity towards biological targets. Kinetic studies help elucidate the rate at which these reactions occur.

Mechanism of Action

Process

The mechanism by which 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea exerts its effects involves inhibition of FLT3 signaling pathways. The compound binds selectively to the ATP-binding site of the FLT3 receptor, preventing phosphorylation and subsequent activation of downstream signaling cascades responsible for cell proliferation and survival in FLT3-mutated cells.

Data

Studies have shown that this compound exhibits an IC50 value in the low nanomolar range against FLT3-inhibitor resistant cell lines such as MV4-11, indicating its potency as a therapeutic agent in AML treatment.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under neutral pH conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.

These properties are critical for determining formulation strategies in drug development.

Applications

Scientific Uses

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is primarily used in research settings focused on:

  • Developing targeted therapies for acute myeloid leukemia.
  • Investigating FLT3 signaling pathways in cancer biology.
  • Exploring structure–activity relationships (SAR) for improving pharmacological profiles.

This compound represents a significant advancement in the search for effective treatments against cancers driven by FLT3 mutations, highlighting its potential impact on therapeutic strategies in oncology.

Introduction

Structural Significance of Quinazoline, 1,3,4-Thiadiazole, and Urea Motifs in Medicinal Chemistry

The core structure of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea integrates three pharmacologically significant motifs. The quinazoline scaffold is a privileged heterocycle in oncology, exemplified by FDA-approved kinase inhibitors (e.g., erlotinib and afatinib). Its planar bicyclic system enables optimal ATP-binding pocket penetration in kinases, while C4-modifications (e.g., thioether linkages) enhance target specificity [4] [5]. The 1,3,4-thiadiazole ring contributes high aromaticity and metabolic stability, acting as a bioisostere for carboxylic acids or esters. Its sulfur atoms facilitate hydrophobic interactions, and the ring’s electron-deficient nature promotes π-stacking with tyrosine residues in kinase domains [4]. The diaryl urea motif serves as a hydrogen-bond donor-acceptor bridge, critical for engaging key residues (Asp1046, Glu885) in the VEGFR-2 DFG motif. This motif’s rigidity also enforces optimal spatial positioning for deep-pocket binding [5].

Table 1: Key Motifs and Their Roles in the Hybrid Compound

Structural MotifKey Pharmacological RolesRepresentative Drugs
QuinazolineATP-competitive kinase inhibition; DNA intercalationErlotinib, Vandetanib
1,3,4-ThiadiazoleMetabolic stability; hydrophobic pocket binding; π-stackingAcetazolamide derivatives
Diaryl UreaHydrogen bonding with kinase DFG motif; conformational rigiditySorafenib, Regorafenib

Rationale for Hybrid Molecular Design: Synergistic Targeting of Angiogenesis and Proliferation Pathways

This hybrid architecture concurrently targets FLT3 and VEGFR-2 kinases—validated drivers in acute myeloid leukemia (AML) and solid tumors. The quinazoline-thioether moiety exhibits high affinity for FLT3’s autoinhibitory pocket, disrupting ITD-mutant signaling. Meanwhile, the 1,3,4-thiadiazole-urea extension binds the VEGFR-2 hinge region, inhibiting angiogenesis [1] [2]. The C7 morpholinopropoxy chain augments cell membrane permeability, while the p-tolyl urea terminus anchors into hydrophobic back pockets of both targets. This dual inhibition is critical for overcoming compensatory pathway activation in malignancies [4]. Notably, the electron-withdrawing nitro group in analogous compounds (e.g., SKLB1002) enhances kinase affinity by polarizing the quinazoline core, strengthening H-bond acceptor capacity toward catalytic lysines [4] [5].

Table 2: Biological Targets and Inhibitory Effects of Key Hybrid Components

Target KinaseBiological RoleCompound’s Binding DomainReported IC₅₀ (Analogues)
FLT3Hematopoietic proliferation; mutant-ITD signalingATP pocket via quinazoline<100 nM (SKLB4771)
VEGFR-2Tumor angiogenesis; endothelial cell migrationDFG motif via urea; hinge via thiadiazole32 nM (SKLB1002)

Role of Morpholinopropoxy Substituents in Enhancing Pharmacokinetic Properties

The 3-morpholinopropoxy group at C7 of the quinazoline ring profoundly modulates pharmacokinetics. The morpholine ring’s tertiary nitrogen (pKₐ ~7.4) enhances aqueous solubility across physiological pH gradients, countering the core’s lipophilicity. This moiety also shields metabolic hot spots—specifically, it reduces CYP3A4-mediated oxidation at C6/C7 positions by sterically hindering enzyme access [1] [8]. The propoxy linker provides optimal spacer length (≈11 Å), positioning the morpholine for solvent exposure without compromising membrane diffusion. In vitro studies of morpholinoethoxy-quinazolines demonstrate 3-fold higher metabolic half-lives (t₁/₂ > 120 min) versus unsubstituted analogs, correlating with sustained target inhibition [5] [8].

Table 3: Pharmacokinetic Contributions of Morpholinopropoxy Substituent

PropertyEffect of MorpholinopropoxyMechanistic Basis
Aqueous Solubility↑ 5-fold (pH 7.4)Protonation of morpholine nitrogen at physiological pH
Metabolic Stability↑ CYP3A4 resistance (t₁/₂ > 120 min)Steric shielding of quinazoline C6/C7 oxidation sites
Membrane PermeabilityLog P reduction by 0.8 units; maintained passive diffusionBalanced hydrophilicity/lipophilicity from propoxy chain

The strategic unification of these motifs exemplifies rational polypharmacology, positioning this compound as a prototype for next-generation dual kinase inhibitors.

Properties

Product Name

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

IUPAC Name

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C25H27N7O3S2

Molecular Weight

537.7 g/mol

InChI

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33)

InChI Key

LKXFSTAQMOENSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

SKLB4771; SKLB-4771; SKLB 4771. FLT3-IN-1; FLT3-IN1; FLT3-IN 1.

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.